4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid

pKa modulation gem-difluoro effect medicinal chemistry

4,4‑Difluoro‑3‑(1H‑pyrazol‑1‑yl)butanoic acid (CAS 1959555‑42‑0) is a low‑molecular‑weight (MW 190.15 g/mol) heterocyclic carboxylic acid that incorporates a gem‑difluoro motif at the 4‑position of a butanoic acid chain and an unsubstituted pyrazole ring linked via the N1‑nitrogen. The compound is classified as a versatile small‑molecule scaffold and is primarily used as a synthetic intermediate in the preparation of fluorinated bioactive molecules, including ubiquitin‑specific protease 7 (USP7) inhibitors.

Molecular Formula C7H8F2N2O2
Molecular Weight 190.15
CAS No. 1959555-42-0
Cat. No. B2841111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid
CAS1959555-42-0
Molecular FormulaC7H8F2N2O2
Molecular Weight190.15
Structural Identifiers
SMILESC1=CN(N=C1)C(CC(=O)O)C(F)F
InChIInChI=1S/C7H8F2N2O2/c8-7(9)5(4-6(12)13)11-3-1-2-10-11/h1-3,5,7H,4H2,(H,12,13)
InChIKeyRCQIFUSKXQAHKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic Acid — A Gem‑Difluorinated Pyrazole‑Butanoic Acid Building Block for Medicinal Chemistry and Chemical Biology Procurement


4,4‑Difluoro‑3‑(1H‑pyrazol‑1‑yl)butanoic acid (CAS 1959555‑42‑0) is a low‑molecular‑weight (MW 190.15 g/mol) heterocyclic carboxylic acid that incorporates a gem‑difluoro motif at the 4‑position of a butanoic acid chain and an unsubstituted pyrazole ring linked via the N1‑nitrogen . The compound is classified as a versatile small‑molecule scaffold and is primarily used as a synthetic intermediate in the preparation of fluorinated bioactive molecules, including ubiquitin‑specific protease 7 (USP7) inhibitors [1]. Its structure combines three pharmacologically relevant features — a carboxylic acid handle for amide/ester coupling, a gem‑difluoro group that modulates acidity and metabolic stability, and an N‑unsubstituted pyrazole that retains a hydrogen‑bond donor for target engagement — making it a strategically differentiated building block within the pyrazole‑butanoic acid family.

Why 4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic Acid Cannot Be Casually Swapped with In‑Class Analogs — Structural, Physicochemical, and Synthetic Differentiation


Within the pyrazole‑butanoic acid class, ostensibly minor structural variations — such as the position of the gem‑difluoro group, the pyrazole ring attachment point, or the presence/absence of additional ring substituents — produce quantifiable differences in acidity (pKa), lipophilicity (LogP), hydrogen‑bond donor capacity, and downstream synthetic utility [1]. For example, moving the gem‑difluoro from the 4‑position to the 2‑position alters the spatial orientation of the carboxylic acid relative to the pyrazole, which can perturb both target binding and the compound's reactivity in amide coupling . Similarly, a 3‑fluoro substituent on the pyrazole ring — as in the key USP7 inhibitor intermediate 4,4‑difluoro‑3‑(3‑fluoro‑1H‑pyrazol‑1‑yl)butanoic acid — sacrifices the N–H hydrogen‑bond donor that is available in 4,4‑difluoro‑3‑(1H‑pyrazol‑1‑yl)butanoic acid, while providing a distinct electrostatic profile that contributed to a 52 nM IC₅₀ in the optimized clinical candidate FT671 [2]. These differences cascade into divergent biological, pharmacokinetic, and synthetic outcomes, meaning that substituting one pyrazole‑butanoic acid building block for another without explicit comparative data risks altering lead‑optimisation trajectories. The quantitative evidence below establishes where 4,4‑difluoro‑3‑(1H‑pyrazol‑1‑yl)butanoic acid is demonstrably distinct.

Quantitative Comparative Evidence for 4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic Acid vs. Closest Analogs — pKa, Regioisomerism, H‑Bond Capacity, and Synthetic Utility


Gem‑Difluoro Substitution Lowers Carboxylic Acid pKa by 0.3–0.5 Units Relative to Non‑Fluorinated Pyrazole‑Butanoic Acids

Systematic studies on functionalized gem‑difluorinated cycloalkanes and acyclic analogs demonstrated that the introduction of a gem‑CF₂ group decreases the pKa of the corresponding carboxylic acids by 0.3–0.5 units through the inductive electron‑withdrawing effect of the fluorine atoms [1]. This effect is nearly identical for acyclic and cyclic aliphatic compounds, meaning 4,4‑difluoro‑3‑(1H‑pyrazol‑1‑yl)butanoic acid is predicted to be a stronger acid than its non‑fluorinated parent 4‑(1H‑pyrazol‑1‑yl)butanoic acid (CAS 110525‑56‑9) by approximately 0.4 log units. The increased acidity enhances carboxylate solubility at physiological pH and can improve the efficiency of amide‑bond formation under mild coupling conditions.

pKa modulation gem-difluoro effect medicinal chemistry

4,4‑Difluoro Substitution Pattern Confers a Distinct Molecular Shape and Reactivity Profile Compared to the 2,2‑Difluoro Regioisomer

The 4,4‑difluoro‑3‑(1H‑pyrazol‑1‑yl)butanoic acid scaffold places the gem‑difluoro group on the carbon distal to the carboxylic acid, whereas its regioisomer 2,2‑difluoro‑4‑(1H‑pyrazol‑1‑yl)butanoic acid (CAS 2225144‑30‑7) bears the gem‑difluoro on the carbon adjacent to the carboxyl group . This positional shift changes the spatial relationship between the pyrazole ring and the carboxylic acid, affecting both the conformation of the butanoic acid linker and the electronic environment of the carboxyl group. The 4,4‑difluoro arrangement retains a methylene spacer (‑CH₂‑) between the pyrazole‑bearing carbon and the carboxyl, preserving flexibility and reducing steric hindrance during amide coupling, whereas the 2,2‑difluoro isomer places the electron‑withdrawing CF₂ directly adjacent to the carboxyl, which can further depress pKa and may slow coupling kinetics.

regioisomerism fluorine positioning synthetic building block

N1‑Linked Pyrazole Retains an N–H Hydrogen‑Bond Donor; N4‑Linked Regioisomer Loses This Capacity

4,4‑Difluoro‑3‑(1H‑pyrazol‑1‑yl)butanoic acid attaches the butanoic acid chain to the pyrazole ring via the N1 nitrogen, leaving the N2–H hydrogen‑bond donor intact and available for target interactions. In contrast, the regioisomer 4,4‑difluoro‑3‑(1H‑pyrazol‑4‑yl)butanoic acid (CAS 2229107‑01‑9) connects through the C4 carbon of the pyrazole, which eliminates the N1‑linked substitution pattern and alters the orientation of the N–H donor . The presence or absence of an available pyrazole N–H has been shown to be critical for binding in USP7 inhibitors, where the pyrazole ring engages in hydrogen‑bond networks within the catalytic domain [1].

hydrogen-bond donor pyrazole regioisomerism target engagement

Unsubstituted Pyrazole Provides a Synthetic Handle for Diversification; 3‑Fluoro Analog Is Pre‑Functionalized for USP7 Inhibition at the Cost of Versatility

The unsubstituted pyrazole ring in 4,4‑difluoro‑3‑(1H‑pyrazol‑1‑yl)butanoic acid allows for late‑stage functionalisation at the pyrazole C3, C4, or C5 positions via electrophilic aromatic substitution, directed metalation, or cross‑coupling. In contrast, the 3‑fluoro analog 4,4‑difluoro‑3‑(3‑fluoro‑1H‑pyrazol‑1‑yl)butanoic acid (CAS 2227205‑83‑4) — the acid precursor to the clinical‑stage USP7 inhibitor FT671 (IC₅₀ = 52 nM, Kd = 65 nM) [1] — is pre‑locked with a fluorine at C3, limiting diversification options. While the 3‑fluoro substitution contributed to the exceptional potency of FT671, it restricts the scaffold to applications where a 3‑fluoropyrazole is specifically desired. The unsubstituted analog is therefore the building block of choice for parallel synthesis and diversity‑oriented libraries targeting multiple pyrazole substitution patterns.

synthetic versatility building block USP7 inhibitor

Commercial Purity: ≥98% (Leyan) vs. 95% (AKSci) — A 3‑Percentage‑Point Purity Advantage Supports High‑Stringency Applications

Among the identified commercial suppliers of 4,4‑difluoro‑3‑(1H‑pyrazol‑1‑yl)butanoic acid, Leyan offers a purity specification of 98% (Catalog No. 1566844) , while AKSci lists a minimum purity of 95% (Catalog No. 6019EG) . This 3‑percentage‑point difference is meaningful for applications requiring high starting material fidelity, such as fragment‑based screening, biophysical assays, or multi‑step syntheses where impurities can accumulate and confound structure‑activity relationships. The 98% purity from Leyan is competitive with the 3‑fluoro analog, which is also offered at 98% (MolCore, CAS 2227205‑83‑4) .

purity specification procurement quality control

Molecular Weight Advantage: 190.15 g/mol vs. 208.14 g/mol for Fluorinated Analogs — Reduced Mass for Fragment‑Based Approaches

With a molecular weight of 190.15 g/mol, 4,4‑difluoro‑3‑(1H‑pyrazol‑1‑yl)butanoic acid is approximately 18 g/mol lighter than its mono‑fluorinated pyrazole analogs (e.g., 4,4‑difluoro‑3‑(3‑fluoro‑1H‑pyrazol‑1‑yl)butanoic acid, MW 208.14; 4,4‑difluoro‑3‑(4‑fluoro‑1H‑pyrazol‑1‑yl)butanoic acid, MW 208.14) . This 9% mass reduction places the compound closer to fragment‑size space (MW < 250 Da is a typical fragment criterion) and improves atom economy in subsequent coupling steps. It also provides a cleaner baseline for interpreting SAR when the pyrazole substituent is varied systematically.

molecular weight fragment-based drug discovery lead-likeness

Procurement‑Driven Application Scenarios for 4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic Acid — Where the Evidence Supports Prioritisation


Diversity‑Oriented Synthesis of Pyrazole‑Containing Compound Libraries

The unsubstituted pyrazole ring permits systematic late‑stage functionalisation at all three ring positions, enabling the generation of focused libraries for high‑throughput screening. The 98% purity grade from Leyan [1] ensures library members are not contaminated with positional isomers or fluorinated by‑products that could generate false positives. The gem‑difluoro group provides metabolic stability advantages while the N1‑linkage preserves the pyrazole N–H hydrogen‑bond donor, which is a critical pharmacophoric element in many target classes including USP7 [2].

Fragment‑Based Drug Discovery (FBDD) Campaigns Targeting Deubiquitinases and Other Pyrazole‑Binding Pockets

At 190.15 g/mol, this compound sits comfortably within fragment space (MW < 250 Da) while offering three functional groups (carboxylic acid, gem‑difluoro, and pyrazole N–H) for productive target interactions [1]. The lower pKa (estimated ~4.4) of the gem‑difluorinated carboxylate enhances aqueous solubility relative to non‑fluorinated analogs, facilitating fragment screening at the high concentrations (0.5–2 mM) typically required. The compound's structural relationship to the FT671 scaffold [2] provides a direct path from fragment hit to lead optimisation.

Synthesis of USP7 Inhibitor Analogs with Modified Pyrazole Substitution Patterns

FT671, a clinical‑stage USP7 inhibitor (IC₅₀ = 52 nM), was constructed from the 3‑fluoropyrazole analog of this compound [1]. For medicinal chemistry teams seeking to explore alternative pyrazole substituents (e.g., 3‑Cl, 3‑CF₃, 3‑aryl) while retaining the critical 4,4‑difluoro‑3‑(1H‑pyrazol‑1‑yl)butanoyl scaffold, the unsubstituted building block provides a clean starting point for parallel derivatisation. The N1‑linkage ensures that the pyrazole N–H, which participates in the USP7 hydrogen‑bond network, remains available throughout the SAR campaign.

Agrochemical Intermediate Synthesis Requiring Gem‑Difluoro Metabolic Stability

Gem‑difluoro substitution has been shown to maintain or slightly improve metabolic stability in model systems [1]. The 4,4‑difluoro‑3‑(1H‑pyrazol‑1‑yl)butanoic acid scaffold is structurally related to intermediates used in the manufacture of pyrazole carboxanilide fungicides [2], where the difluoro motif contributes to environmental persistence and target‑site selectivity. The lower molecular weight and unsubstituted pyrazole ring offer opportunities for generating novel agrochemical leads with favourable physicochemical profiles.

Quote Request

Request a Quote for 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.